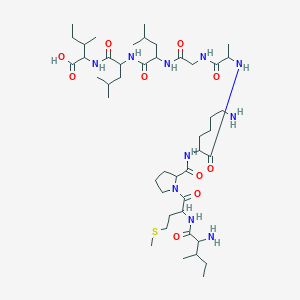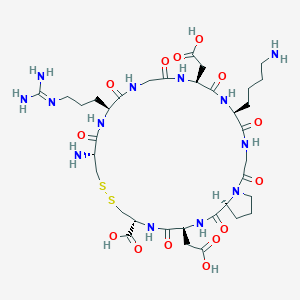
141294-77-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 141294-77-1 is known as C-Type Natriuretic Peptide (1-53), human . It is a peptide that is part of the natriuretic peptide family and plays a significant role in maintaining electrolyte-fluid balance and vascular tone . It is produced by the vascular endothelium and acts predominantly in an autocrine/paracrine fashion . It has vasodilative properties and is likely significant in regulating vascular tone, local blood flow, and systemic blood pressure .
Molecular Structure Analysis
The molecular formula of C-Type Natriuretic Peptide (1-53), human is C251H417N81O71S3 . The sequence of the peptide is Asp-Leu-Arg-Val-Asp-Thr-Lys-Ser-Arg-Ala-Ala-Trp-Ala-Arg-Leu-Leu-Gln-Glu-His-Pro-Asn-Ala-Arg-Lys-Tyr-Lys-Gly-Ala-Asn-Lys-Lys-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys . The disulfide bridge is between Cys37 and Cys55 .Physical And Chemical Properties Analysis
The molecular weight of C-Type Natriuretic Peptide (1-53), human is 5801.77 . It appears as a white or off-white lyophilized powder . It is soluble in water .科学的研究の応用
Lab-scale Intervention in Scientific Research
The role of technological advancements, including those related to 141294-77-1, in shaping lives globally is significant. The increasing influence of technology and science has led to ethical, legal, and societal concerns, especially in new areas such as genomics and nanotechnology. There's a need for addressing social concerns within the research process itself, acknowledging the central role of scientific research in innovation (Schuurbiers & Fisher, 2009).
Advancements in Inorganic Nanoparticles Synthesis
The development of novel materials, including those involving this compound, is crucial in the field of chemical research. This development is intertwined with advancements in various industries, notably electronics. Discoveries in new materials have led from vacuum tubes to modern chips, highlighting the synergy between scientific discovery and technological progress (Cushing, Kolesnichenko, & O'connor, 2004).
Implications of CRISPR Technologies
CRISPR technologies, potentially involving this compound, have shown extensive applications in genome engineering. This includes transcription control, epigenome modification, genome-wide screens, and chromosome imaging. CRISPR systems are also being applied in clinical treatments of diseases and agricultural enhancements, illustrating a significant leap in both biomedical and agricultural fields (Barrangou & Doudna, 2016).
RNA Engineering for Medical Applications
RNA engineering for nanotechnology and medical applications, which may incorporate this compound, is an emerging field. RNA's diversity and versatility make it suitable for various applications, such as siRNA-based therapeutics. This field addresses challenges in gene silencing efficacy and specificity, as well as the delivery of nucleic acids in vivo (Guo et al., 2010).
Systems Biology in Cancer Therapy
Systems Biology, potentially utilizing this compound, focuses on how genomic and epigenetic aberrations in cancer cells alter signalling networks. This approach is vital for personalized cancer therapy, including the selection of targeted therapies and development of combinatorial treatments to improve therapy efficacy and patient quality of life (Werner, Mills, & Ram, 2014).
Reproducibility in Scientific Research
Reproducibility is crucial in experimental science, including studies involving this compound. Ensuring robust and reliable new knowledge is essential for medical and scientific advancements. However, the reproducibility crisis in basic and preclinical research highlights the need for good scientific practice and responsible publishing (Begley & Ioannidis, 2015).
作用機序
C-Type Natriuretic Peptide (1-53), human is involved in the maintenance of electrolyte-fluid balance and vascular tone . It is produced by the vascular endothelium and acts predominantly in an autocrine/paracrine fashion . It has vasodilative properties and is likely significant in regulating vascular tone, local blood flow, and systemic blood pressure .
特性
CAS番号 |
141294-77-1 |
|---|---|
分子式 |
C₂₅₁H₄₁₇N₈₁O₇₁S₃ |
分子量 |
5801.77 |
配列 |
One Letter Code: DLRVDTKSRAAWARLLQEHPNARKYKGANKKGLSKGCFGLKLDRIGSMSGLGC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









